
2-(2,6-Dichlorophenyl)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-4-methylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-methylpyrimidine typically involves the reaction of 2,6-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichlorophenyl isocyanate
- 2,6-Dichlorophenylacetic acid
- 2,6-Dichlorophenyl-cyanoxime
Uniqueness
2-(2,6-Dichlorophenyl)-4-methylpyrimidine stands out due to its unique combination of the dichlorophenyl group and the pyrimidine ring. This combination enhances its chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and biological activity.
Propiedades
Fórmula molecular |
C11H8Cl2N2 |
|---|---|
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-4-methylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-5-6-14-11(15-7)10-8(12)3-2-4-9(10)13/h2-6H,1H3 |
Clave InChI |
ADKZHRZLKMVDLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


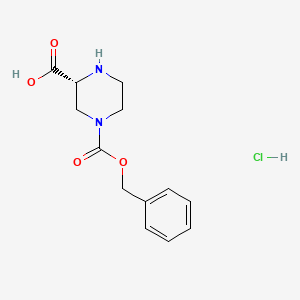
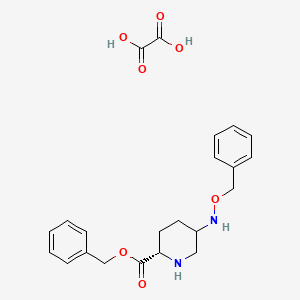
![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)
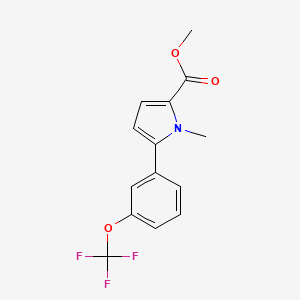
![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)
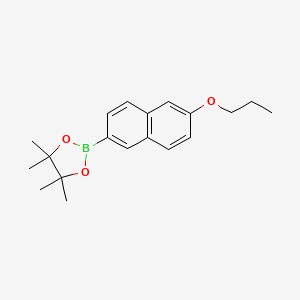
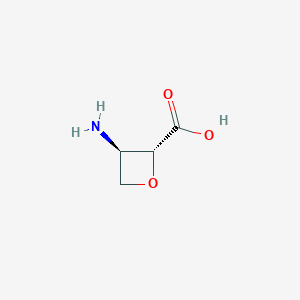
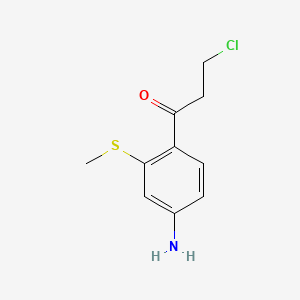
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)
![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)
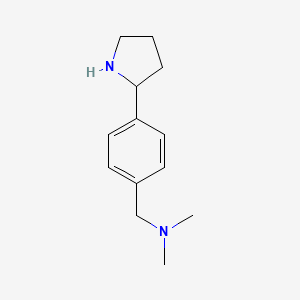
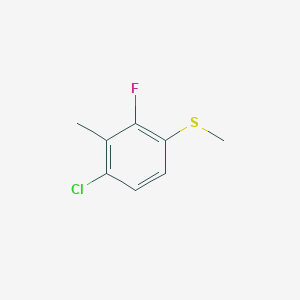
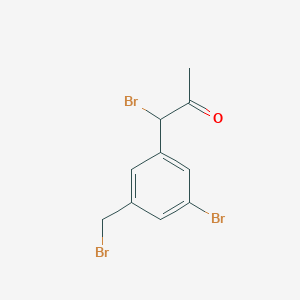
![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)
